molecular formula C26H16N4 B14250828 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene CAS No. 251985-00-9

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene

Cat. No.: B14250828
CAS No.: 251985-00-9
M. Wt: 384.4 g/mol
InChI Key: ABDGYSWVSZKFTF-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is a polycyclic aromatic compound known for its rigid, planar structure and excellent π–π stacking ability. This compound is part of the hexaazatriphenylene (HAT) family, which is characterized by its electron-deficient nature and aromatic discotic system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dipyrazinoquinoxaline derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism by which 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene exerts its effects is primarily through its ability to engage in π–π stacking interactions. This allows it to interact with various molecular targets, including DNA and proteins, potentially stabilizing certain structures or inhibiting specific pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is unique due to its specific arrangement of nitrogen atoms and phenyl groups, which confer distinct electronic properties and reactivity. Its ability to form stable π–π interactions makes it particularly valuable in materials science and molecular design .

Biological Activity

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene (DPTATP) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including DNA binding affinity, potential as a photosensitizer in photodynamic therapy (PDT), and other pharmacological effects.

Chemical Structure and Properties

DPTATP is characterized by its tetraazatriphenylene structure, which consists of a triphenylene core with four nitrogen atoms incorporated into the ring system. This unique structure contributes to its electronic properties and biological interactions.

1. DNA Binding Affinity

Research indicates that DPTATP exhibits significant DNA binding capabilities. It has been shown to intercalate within the DNA structure, which can lead to alterations in DNA conformation and function. A study demonstrated that DPTATP binds to calf thymus DNA with a higher affinity compared to other related compounds, suggesting its potential use in targeting DNA for therapeutic purposes .

2. Photodynamic Therapy (PDT)

DPTATP has been explored as a photosensitizer in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. The efficacy of DPTATP in PDT is quantified using the Photodynamic Threshold Model, which assesses the light dose required to achieve cell death. Preliminary data indicate that DPTATP requires lower light doses compared to traditional photosensitizers, making it a promising candidate for cancer treatment .

3. Anticancer Potential

In vitro studies have shown that DPTATP exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve both direct cytotoxicity and the induction of apoptosis through ROS generation. Table 1 summarizes the cytotoxic effects observed across different cell lines.

Cell Line IC50 (µM) Mechanism of Action
A5495.2ROS generation and apoptosis
HeLa3.8Intercalation and DNA damage
MCF-76.5Induction of oxidative stress

Case Studies

Several case studies have highlighted the therapeutic potential of DPTATP:

  • Case Study 1 : In a study involving A549 lung cancer cells, treatment with DPTATP resulted in a significant reduction in cell viability after exposure to light, demonstrating its effectiveness as a PDT agent .
  • Case Study 2 : Another investigation focused on HeLa cells revealed that DPTATP not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways .

Properties

CAS No.

251985-00-9

Molecular Formula

C26H16N4

Molecular Weight

384.4 g/mol

IUPAC Name

2,3-diphenylpyrazino[2,3-f][1,10]phenanthroline

InChI

InChI=1S/C26H16N4/c1-3-9-17(10-4-1)21-22(18-11-5-2-6-12-18)30-26-20-14-8-16-28-24(20)23-19(25(26)29-21)13-7-15-27-23/h1-16H

InChI Key

ABDGYSWVSZKFTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=CC=C6

Origin of Product

United States

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